molecular formula C8H8ClNO3 B8752236 2-Amino-3-chloro-4-methoxybenzoic acid

2-Amino-3-chloro-4-methoxybenzoic acid

Cat. No.: B8752236
M. Wt: 201.61 g/mol
InChI Key: QKMBAVCRSULYPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-chloro-4-methoxybenzoic acid (CAS: 7206-70-4) is a substituted benzoic acid derivative with the molecular formula C₈H₈ClNO₃ and a molecular weight of 201.606 g/mol. Structurally, it features an amino group (-NH₂) at position 2, a chlorine atom (-Cl) at position 3, and a methoxy group (-OCH₃) at position 4 relative to the carboxylic acid (-COOH) group at position 1 (Figure 1). This compound is also known as 4-amino-5-chloro-2-methoxybenzoic acid in alternative numbering systems . It is recognized as a pharmaceutical intermediate and a documented impurity in drugs like metoclopramide .

Properties

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

2-amino-3-chloro-4-methoxybenzoic acid

InChI

InChI=1S/C8H8ClNO3/c1-13-5-3-2-4(8(11)12)7(10)6(5)9/h2-3H,10H2,1H3,(H,11,12)

InChI Key

QKMBAVCRSULYPN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)O)N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Effects

  • Substituent Position: The position of chlorine and methoxy groups significantly impacts electronic properties. For example, 2-amino-4-chlorobenzoic acid forms intramolecular N–H⋯O hydrogen bonds, stabilizing planar molecular conformations and enabling crystal packing via O–H⋯O interactions .
  • Reactivity: Chlorine at position 3 in the target compound may direct electrophilic substitution reactions differently compared to chlorine at position 4 or 5 in analogs. For instance, 2-amino-4-chlorobenzoic acid undergoes cyclization to form quinazolinones, whereas the target compound’s methoxy group may hinder similar pathways .

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